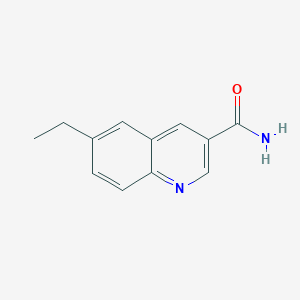

6-Ethylquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

6-ethylquinoline-3-carboxamide |

InChI |

InChI=1S/C12H12N2O/c1-2-8-3-4-11-9(5-8)6-10(7-14-11)12(13)15/h3-7H,2H2,1H3,(H2,13,15) |

InChI Key |

CMQATHLYZPRTPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=CN=C2C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethylquinoline 3 Carboxamide and Its Chemical Analogs

Classical Quinoline (B57606) Synthesis Protocols and Their Applicability to 6-Ethylquinoline-3-carboxamide Intermediates

Classical methods, developed since the late 19th century, typically involve the condensation and cyclization of aniline-based precursors. iipseries.orgnih.gov Their application to the synthesis of this compound hinges on the use of appropriately substituted starting materials, such as 4-ethylaniline (B1216643), to install the C-6 ethyl group.

Friedländer Condensation Approaches

The Friedländer synthesis is a versatile and straightforward reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comnih.gov The reaction is typically promoted by acid or base catalysts. organicreactions.orgresearchgate.net

To construct a 6-ethylquinoline (B35026) intermediate, this method would ideally start with 2-amino-5-ethylbenzaldehyde (B13127175) or 2-amino-5-ethylacetophenone. The choice of the second component is crucial for installing the C-3 carboxamide precursor. Reacting 2-amino-5-ethylbenzaldehyde with a compound like 2-cyanoacetamide (B1669375) or ethyl 2-cyanoacetate would lead to the formation of a 6-ethylquinoline ring with a cyano or ester group at the C-3 position, respectively. These functional groups can then be readily hydrolyzed to a carboxylic acid and subsequently converted to the target 3-carboxamide.

Table 1: Potential Friedländer Synthesis Routes for this compound Precursors

| 2-Aminoaryl Carbonyl | Methylene (B1212753) Component | Resulting C-3 Substituent | Catalyst |

|---|---|---|---|

| 2-amino-5-ethylbenzaldehyde | 2-Cyanoacetamide | -CN (direct precursor to -CONH2) | Base (e.g., Piperidine) |

| 2-amino-5-ethylbenzaldehyde | Ethyl 2-cyanoacetate | -COOEt (ester) | Acid or Base |

The primary challenge in this approach is often the accessibility of the substituted 2-aminoaryl carbonyl starting material.

Skraup and Doebner-von Miller Reactions

The Skraup and the related Doebner-von Miller reactions are classic methods for quinoline synthesis that utilize an aniline (B41778) as the foundational building block. iipseries.orgwikipedia.org The Skraup synthesis involves reacting an aromatic amine, like 4-ethylaniline, with glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to produce the quinoline core. nih.gov The Doebner-von Miller reaction is more flexible, employing α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones. wikipedia.orglookchem.com

For the synthesis of 6-ethylquinoline, 4-ethylaniline would be the starting aniline. In a Skraup-type reaction, condensation with glycerol would yield 6-ethylquinoline. However, this method does not directly functionalize the C-3 position. The Doebner-von Miller modification offers more versatility. For instance, reacting 4-ethylaniline with an α,β-unsaturated aldehyde like acrolein would also yield 6-ethylquinoline. lookchem.com To introduce a substituent at the C-3 position, a substituted α,β-unsaturated carbonyl would be necessary, which complicates the synthesis. Therefore, while these methods are effective for producing the 6-ethylquinoline scaffold, they are less direct for obtaining the 3-carboxamide derivative, which would require subsequent C-H functionalization of the pre-formed ring.

Pfitzinger and Conrad-Limpach Methodologies

The Pfitzinger and Conrad-Limpach syntheses offer alternative routes starting from different aniline derivatives.

The Pfitzinger reaction utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net To apply this to the target molecule, one would require a 5-ethylisatin. The reaction of 5-ethylisatin with a compound like pyruvic aldehyde or a protected equivalent would theoretically lead to a 6-ethylquinoline-3,4-dicarboxylic acid intermediate, which is not the desired product. A more suitable carbonyl partner would be one that introduces the desired functionality at C-3 while being a simple aldehyde or ketone at C-2. This highlights a limitation in directly achieving the 3-carboxamide substitution pattern with this method.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com Typically, 4-ethylaniline would be reacted with a β-ketoester such as ethyl acetoacetate. This reaction, depending on the conditions, leads to the formation of 4-hydroxy-6-ethyl-2-methylquinoline. While this method successfully incorporates the 6-ethyl group, it does not provide a straightforward route to the 3-carboxamide functionality and instead places substituents at the C-2 and C-4 positions.

Modern and Specialized Synthetic Strategies for Quinoline-3-carboxamide (B1254982) Core Construction

Modern synthetic methods provide powerful tools for both the construction of the quinoline ring and the specific introduction of functional groups. These techniques often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Vilsmeier-Haack Reaction in Quinoline-3-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds. ijsr.net It can also be employed in cyclization reactions to form quinolines directly. iucr.orgresearchgate.net A common strategy involves the reaction of an N-arylacetamide (an acetanilide) with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). ingentaconnect.com

For the synthesis of a 6-ethylquinoline-3-carbaldehyde precursor, one would start with N-(4-ethylphenyl)acetamide. The reaction with the Vilsmeier-Haack reagent leads to a one-pot cyclization and formylation, yielding 2-chloro-6-ethylquinoline-3-carbaldehyde. ijsr.netresearchbib.com The resulting aldehyde is a versatile intermediate. It can be oxidized to the corresponding carboxylic acid, which is then converted to the this compound. Alternatively, the aldehyde can be converted to an oxime, followed by a Beckmann rearrangement to yield the amide directly. The presence of the 2-chloro substituent offers an additional handle for further chemical modification if desired.

Table 2: Vilsmeier-Haack Synthesis of a Key Precursor

| Starting Material | Reagent | Key Intermediate | Subsequent Steps to Target |

|---|

This method is particularly advantageous as it constructs the quinoline ring while simultaneously installing the crucial C-3 carbaldehyde functionality.

Palladium-Catalyzed Coupling Reactions for Arylation at C-6

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. rsc.orgnih.govrsc.org This strategy can be applied in a retrosynthetic sense where the 6-ethyl group is introduced onto a pre-existing, functionalized quinoline ring.

This approach would begin with a quinoline-3-carboxamide that is halogenated at the C-6 position, such as 6-bromoquinoline-3-carboxamide. A Suzuki coupling reaction, for instance, could be performed using ethylboronic acid or a derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. Similarly, a Stille coupling with ethyltributyltin (B101750) or a Negishi coupling with ethylzinc (B8376479) chloride could achieve the same transformation.

Table 3: Palladium-Catalyzed Ethylation at C-6

| Quinoline Substrate | Coupling Partner | Catalyst System (Example) | Reaction Type |

|---|---|---|---|

| 6-Bromoquinoline-3-carboxamide | Ethylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling |

| 6-Iodoquinoline-3-carboxamide | Triethylaluminum | Pd(OAc)₂ | Negishi-type Coupling |

This late-stage functionalization approach is highly efficient and modular, allowing for the synthesis of a variety of C-6 substituted analogs by simply changing the coupling partner. The primary consideration is the initial synthesis of the 6-haloquinoline-3-carboxamide starting material.

Rhodium-Catalyzed Cyclopropanation-Ring Expansion Reactions for Quinoline-3-carboxylates

A novel and efficient method for the synthesis of the quinoline-3-carboxylate core involves a rhodium(II)-catalyzed reaction of indoles with halodiazoacetates. This reaction proceeds through a proposed cyclopropanation of the indole (B1671886) at the C2-C3 double bond, followed by a ring expansion of the resulting cyclopropane (B1198618) intermediate and subsequent elimination of a hydrogen halide. This methodology provides a direct route to substituted quinoline-3-carboxylates under mild conditions.

The reaction is typically carried out using a rhodium(II) catalyst, such as Rh₂(esp)₂, and a base like cesium carbonate. A variety of substituted indoles can be employed, allowing for the introduction of substituents onto the benzene (B151609) portion of the quinoline ring system. For instance, indoles bearing substituents at the 4, 5, and 6-positions are well-tolerated, providing the corresponding substituted quinoline-3-carboxylates in good yields. This approach is particularly advantageous for accessing quinoline scaffolds that might be challenging to synthesize through more traditional methods.

Derivatization from Quinolinecarboxylic Acid Precursors

A more traditional and widely used approach to this compound and its analogs involves the derivatization of a pre-formed quinoline-3-carboxylic acid. This method offers significant flexibility in the introduction of diverse functionalities at both the carboxamide and other positions of the quinoline ring.

The synthesis of the initial quinoline-3-carboxylic acid can be achieved through various established methods, such as the Gould-Jacobs reaction, which involves the condensation of an aniline with a diethyl ethoxymethylenemalonate followed by cyclization and hydrolysis. For the synthesis of 6-ethylquinoline-3-carboxylic acid, 4-ethylaniline would be the appropriate starting material.

Once the quinoline-3-carboxylic acid is obtained, the primary point of diversification is the amide bond formation at the C-3 position. This is typically achieved through standard peptide coupling reactions, which will be discussed in more detail in section 2.3.2. This two-step approach, involving the initial synthesis of the carboxylic acid followed by amide coupling, allows for the late-stage introduction of a wide array of amine-containing fragments.

Functionalization and Derivatization Strategies at the 6-Ethyl and Carboxamide Positions

Strategies for Alkyl Substitution at C-6

The introduction of an ethyl group at the C-6 position of the quinoline ring is a key structural feature of the target compound. While the Gould-Jacobs reaction starting from 4-ethylaniline is a direct method, other strategies for C-6 alkylation have been explored for the quinoline scaffold.

Direct C-H activation and functionalization is an emerging and atom-economical strategy. While specific examples for the direct ethylation at C-6 of a quinoline-3-carboxamide are not abundant in the literature, rhodium-catalyzed ortho-alkylation of pyridines and quinolines with olefins has been reported. nih.gov This type of methodology could potentially be adapted for the introduction of an ethyl group.

Amide Coupling Reactions for Diverse R-Group Introduction at C-3

The conversion of the C-3 carboxylic acid to a carboxamide is a crucial step in the synthesis of this compound and its analogs. This transformation allows for the introduction of a vast array of substituents (R-groups) by varying the amine component in the coupling reaction.

Standard amide coupling reagents are widely employed for this purpose. These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). Other highly efficient coupling reagents include uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

The choice of coupling reagent, solvent, and base (such as triethylamine (B128534) or diisopropylethylamine) can be optimized to achieve high yields and purity of the desired amide product. This versatility in amide bond formation is a cornerstone of combinatorial and medicinal chemistry efforts focused on the quinoline-3-carboxamide scaffold.

Table 1: Common Amide Coupling Reagents for Quinoline-3-carboxylic Acids

| Coupling Reagent | Additive (if any) | Typical Base | Common Solvents |

| EDC | HOBt or NHS | Et₃N, DIPEA | DMF, DCM, MeCN |

| HATU | - | DIPEA | DMF, NMP |

| PyBOP | - | DIPEA | DMF, DCM |

Introduction of Halogen, Aryl, and Heteroaryl Substituents

Further diversification of the this compound scaffold can be achieved by introducing various substituents at other positions of the quinoline ring, particularly at the C-6 position in analogs.

Halogenation: Halogens can be introduced onto the quinoline ring through electrophilic halogenation reactions. For instance, a 6-aminoquinoline (B144246) derivative can be converted to a 6-haloquinoline via a Sandmeyer-type reaction. Alternatively, direct halogenation of the quinoline ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), although regioselectivity can be an issue. A more controlled approach involves starting with a halogenated aniline in a Gould-Jacobs or similar quinoline synthesis.

Arylation and Heteroarylation: Palladium-catalyzed cross-coupling reactions are the methods of choice for introducing aryl and heteroaryl groups. As mentioned in section 2.3.1, a 6-haloquinoline-3-carboxamide can be coupled with a wide range of aryl or heteroaryl boronic acids (Suzuki coupling), organostannanes (Stille coupling), or organozinc reagents (Negishi coupling). This allows for the synthesis of a diverse library of analogs with varied electronic and steric properties at the C-6 position. For example, a 6-iodoquinoline (B82116) derivative can be subjected to aminocarbonylation to produce quinoline-6-carboxamides and subsequently functionalized. nih.gov

Scaffold Hopping and Structural Simplification Approaches

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different, often isosteric or bioisosteric, scaffold while retaining the key pharmacophoric features. This approach is used to explore new chemical space, improve physicochemical properties, and circumvent existing patents.

For the this compound scaffold, bioisosteric replacement of the quinoline ring with other bicyclic heteroaromatic systems, such as quinazoline, quinoxaline, or benzothiazole, could be explored. The goal is to maintain the relative spatial orientation of the key substituents (the 6-ethyl group and the C-3 carboxamide) while altering the core structure. For example, the benzanilide (B160483) moiety in some quinoline carboxamide derivatives has been successfully replaced with a biphenyl (B1667301) group as a bioisosteric approach to improve metabolic stability. nih.govnih.gov

Structural simplification involves reducing the complexity of the lead molecule while retaining its desired activity. For this compound, this could involve replacing the bicyclic quinoline ring with a simpler monocyclic aromatic or heteroaromatic ring that is appropriately substituted to mimic the key interactions of the original scaffold. For instance, a substituted benzene or pyridine (B92270) ring could be designed to present the ethyl and carboxamide functionalities in a similar orientation to that in the quinoline parent. These approaches, guided by computational modeling and structure-activity relationship (SAR) studies, are valuable tools in the optimization of lead compounds.

Analytical Techniques for Structural Elucidation in Research Synthesis

The definitive confirmation of the chemical structure of newly synthesized compounds like this compound and its analogs is a critical step in chemical research. A suite of analytical techniques is employed to verify the identity, purity, and three-dimensional structure of the target molecules. These methods provide complementary information, and when used in combination, they allow for an unambiguous structural assignment. The primary techniques utilized for the elucidation of quinoline-carboxamide derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Single Crystal X-ray Diffraction. lookchem.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them.

For a molecule such as this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton. The aromatic protons on the quinoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. mdpi.com Specifically, the protons H2 and H4 are often the most deshielded. The ethyl group at the 6-position would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating their adjacent relationship. rsc.org The amide protons (-CONH₂) would appear as one or two broad singlets, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbon atoms of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm). lookchem.com The carbonyl carbon of the carboxamide group is particularly characteristic, appearing significantly downfield (typically δ 165-175 ppm). The carbons of the ethyl substituent would appear in the upfield, aliphatic region of the spectrum. rsc.org Analysis of various substituted quinoline-3-carboxamides (B1200007) shows that the substituent at the C-6 position influences the chemical shifts of C-5, C-7, and C-8. lookchem.com

Below are tables representing the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound Spectrometer Frequency: 500 MHz, Solvent: CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| ~9.2 - 9.0 | s | - | H-2 |

| ~8.8 - 8.6 | s | - | H-4 |

| ~8.1 - 8.0 | d | ~8.5 | H-8 |

| ~7.9 - 7.8 | s | - | H-5 |

| ~7.7 - 7.6 | dd | ~8.5, 2.0 | H-7 |

| ~6.0 - 7.5 | br s | - | -CONH₂ |

| ~2.8 | q | 7.6 | 6-CH₂CH₃ |

| ~1.3 | t | 7.6 | 6-CH₂CH₃ |

s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound Spectrometer Frequency: 125 MHz, Solvent: CDCl₃

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~168 | C=O (Amide) |

| ~149 | C-2 |

| ~147 | C-8a |

| ~142 | C-6 |

| ~138 | C-4 |

| ~134 | C-3 |

| ~130 | C-7 |

| ~129 | C-4a |

| ~127 | C-8 |

| ~124 | C-5 |

| ~29 | 6-CH₂CH₃ |

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition and molecular formula. wikipedia.org

For this compound (C₁₂H₁₂N₂O), the expected exact mass can be calculated. An HRMS analysis, often using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The observation of an ion with an m/z value corresponding to the calculated exact mass of the protonated molecule would provide strong evidence for the correct molecular formula. rsc.org

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides structural information. Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecular ion fragments in a predictable manner. The fragmentation of the quinoline core often involves the loss of neutral molecules like HCN. chempap.orgrsc.org For this compound, characteristic fragmentation pathways could include the loss of the carboxamide group, cleavage of the ethyl group, and fragmentation of the quinoline ring itself. The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the ethyl and carboxamide substituents on the quinoline scaffold. chempap.orgnih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 201.1022 | ~201.102x |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The primary amide group is a prominent feature. It would give rise to two N-H stretching bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretches. A strong absorption band for the C=O (carbonyl) stretch, known as the Amide I band, would be expected around 1680-1650 cm⁻¹. The N-H bending vibration, or Amide II band, typically appears near 1600 cm⁻¹. nih.gov

The aromatic quinoline ring would be identified by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1620-1450 cm⁻¹ region. researchgate.netresearchgate.net The aliphatic C-H bonds of the ethyl group would show stretching absorptions just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can also provide information about the substitution pattern of the aromatic ring. astrochem.org

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3150 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |

| 1680 - 1650 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |

| 1620 - 1580 | C=C Stretch / N-H Bend (Amide II) | Aromatic Ring / Amide |

While NMR, MS, and IR provide evidence for the chemical formula and connectivity of a molecule, Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. wikipedia.org

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

For quinoline-3-carboxamide derivatives, X-ray analysis reveals important structural details. Studies on analogous compounds, such as benzo[h]quinoline-3-carboxamide, have shown that the quinoline ring system is essentially planar. nih.govresearchgate.net The analysis would confirm the position of the ethyl group at C-6 and the carboxamide group at C-3. Furthermore, it would provide information on the conformation of the carboxamide group relative to the quinoline ring. In the crystal lattice, molecules are often held together by intermolecular interactions such as hydrogen bonds. For this compound, the amide group's N-H and C=O functionalities can act as hydrogen bond donors and acceptors, respectively, leading to the formation of specific packing arrangements like dimers or chains. nih.gov

Table 5: Representative Crystallographic Data for a Quinoline-3-carboxamide Analog (Based on data for Benzo[h]quinoline-3-carboxamide) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.634 |

| b (Å) | 4.9426 |

| c (Å) | 17.581 |

| β (°) | 109.45 |

| Volume (ų) | 1035.4 |

| Z | 4 |

| Key Feature | Molecules are essentially planar. |

Molecular Mechanisms of Action and Biological Target Engagement of 6 Ethylquinoline 3 Carboxamide Derivatives

Enzymatic Inhibition and Allosteric Modulation

The biological effects of 6-Ethylquinoline-3-carboxamide derivatives are primarily achieved through the inhibition or modulation of specific enzymes and protein complexes. These interactions can be competitive, non-competitive, or allosteric, leading to the downstream regulation of various physiological and pathological processes.

A significant area of research for quinoline-3-carboxamide (B1254982) derivatives has been their potential to inhibit Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). acs.orgnih.gov Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels, which is inversely correlated with the risk of coronary heart disease. nih.gov

A series of novel quinoline-3-carboxamide derivatives were designed and synthesized as potential CETP inhibitors. nih.govnih.gov In vitro assays demonstrated that these compounds exhibited significant activity against CETP. nih.gov Notably, specific derivatives displayed potent inhibition, with compounds 24 and 26 showing the highest activity, each achieving an inhibitory rate of 80.1% at a concentration of 10 µM. nih.gov This mechanism of action involves the binding of the quinoline-3-carboxamide derivative to CETP, thereby blocking its ability to transfer cholesteryl esters and leading to an increase in HDL-C levels. acs.orgnih.gov

Table 1: CETP Inhibitory Activity of Selected Quinoline-3-carboxamide Derivatives

| Compound | CETP Inhibition Rate (%) at 10 µM |

| 24 | 80.1 |

| 26 | 80.1 |

| Positive Control | Data not specified |

| Data sourced from Molecules 2012, 17(5), 5497-5507. nih.gov |

Certain quinoline-3-carboxamide derivatives, such as Tasquinimod, have been identified as potent modulators of key signaling cascades implicated in cancer progression, particularly in metastatic castration-resistant prostate cancer (mCRPC). asm.orgacs.org The primary mechanism of these derivatives involves the allosteric binding to Histone Deacetylase 4 (HDAC4). asm.org

This binding event prevents the formation of the HDAC4/NCoR1/HDAC3 protein complex. The disruption of this complex is critical because it interferes with the transcriptional activation of Hypoxia-Inducible Factor 1α (HIF-1α) and represses the activity of Myocyte Enhancer Factor-2 (MEF-2) target genes. asm.orgacs.org These signaling pathways are crucial for the adaptive survival of tumor cells within the compromised tumor microenvironment. asm.org By disrupting this signaling axis, quinoline-3-carboxamide derivatives can inhibit tumor growth and progression. asm.org Further optimization of this scaffold led to the identification of ESATA-20, a third-generation analog with a greater therapeutic index that retains the on-target ability to disrupt this signaling cascade. asm.org

Derivatives of quinoline-3-carboxamide have been discovered as inhibitors of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS). H-PGDS is an enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in allergic inflammation. Targeting H-PGDS represents a more selective anti-inflammatory approach compared to broad-acting COX inhibitors.

Through fragment-based screening, a 3-cyano-quinoline was identified as an initial hit. Structure-activity relationship (SAR) studies and chemical modifications, including converting the cyano group to a carboxamide, led to the development of significantly more potent inhibitors. A systematic substitution of the amine moiety of an early lead compound resulted in a derivative (1bv ) with an IC₅₀ of 9.9 nM, representing a 300-fold increase in activity from the initial lead. This selective inhibitor demonstrated the ability to dose-dependently reduce PGD2 production in a mast cell degranulation assay, highlighting its potential for exploring H-PGDS biology further.

Table 2: H-PGDS Inhibitory Potency of Quinoline-3-carboxamide Derivatives

| Compound | IC₅₀ (nM) | Ligand Efficiency (LE) |

| 1a (initial hit) | 220,000 | 0.43 |

| 1d (intermediate) | 3,100 | 0.49 |

| 1bv (tool compound) | 9.9 | 0.42 |

| Data sourced from Bioorganic & Medicinal Chemistry, 2019, DOI: 10.1016/j.bmc.2019.02.017. |

The quinoline-3-carboxamide scaffold has been explored for its ability to inhibit protein kinases, which are crucial regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Protein kinase CK2 (formerly casein kinase 2) is a ubiquitously expressed serine/threonine kinase that phosphorylates hundreds of substrates and is often upregulated in cancer, making it an attractive therapeutic target.

While many CK2 inhibitors have been developed, achieving selectivity remains a challenge. Research into novel scaffolds has identified specific quinoline (B57606) derivatives as potent ATP-competitive inhibitors of CK2. For instance, the clinical candidate CX-4945 (a benzonaphthyridine derivative with a related structural motif) interacts with the ATP-binding site of CK2. Studies on tricyclic quinoline analogs, designed based on the structure of CX-4945, have led to the discovery of highly potent CK2 inhibitors. Additionally, other research has focused on designing quinoline-3-carboxamide derivatives to target different kinases, such as the Ataxia-Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA damage response pathway.

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, and acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and metabolic disorders.

Tetrahydroquinoline derivatives containing a morpholine (B109124) ring, a feature common in many clinical mTOR inhibitors, have been synthesized and evaluated. The inclusion of the morpholine moiety is critical for increasing water solubility and facilitating specific interactions within the ATP-binding pocket of mTOR. The quinoline scaffold itself was chosen for its favorable electronic and spatial properties, which can be modified to enhance binding to the mTOR active site. Certain morpholine-substituted tetrahydroquinoline derivatives demonstrated potent cytotoxic activity against cancer cell lines, with IC₅₀ values in the nanomolar range, suggesting that they act as effective mTOR inhibitors. For example, compound 10d showed an IC₅₀ of 0.062 µM in the A549 lung cancer cell line. The mechanism is attributed to enhanced interactions with the mTOR active site, potentially through hydrogen bonding and hydrophobic interactions.

Receptor Interaction and Modulatory Effects

Derivatives of the this compound scaffold have demonstrated a capacity to interact with and modulate the activity of several key receptor systems implicated in a range of physiological and pathological processes. These interactions are often highly specific, leading to distinct downstream signaling events.

Negative Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2)

Recent research has identified novel 4-arylquinoline-2-carboxamides as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2). spandidos-publications.com Glutamate is a primary excitatory neurotransmitter, and its signaling is crucial for cognitive functions and mood regulation. spandidos-publications.com One therapeutic approach to enhance glutamatergic tone is to antagonize presynaptic mGluR2, which acts as an autoreceptor to inhibit glutamate release. spandidos-publications.comnih.gov

The development of selective mGluR2 NAMs has been a strategic goal to achieve specificity over the highly homologous mGluR3. spandidos-publications.com Through extensive screening and optimization, a series of 4-arylquinoline-2-carboxamides were identified. Further optimization of this series for mGluR2 NAM potency and desirable physicochemical properties led to the discovery of promising lead compounds. spandidos-publications.com This work culminated in the identification of MK-8768, an Ames-negative mGluR2 NAM, highlighting the therapeutic potential of this class of quinoline-carboxamide derivatives. spandidos-publications.com

Antagonism of Purinergic P2X7 Receptors

The purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in various pathological conditions and is often overexpressed in cancers. nih.govtandfonline.comdntb.gov.ua Quinoline-carboxamide derivatives have emerged as a promising class of P2X7R antagonists. nih.govtandfonline.com Structure-activity relationship (SAR) studies of novel quinoline-carboxamide series have demonstrated that substitutions on the phenyl ring can significantly improve their selective inhibitory potency. nih.govtandfonline.com

Specifically, derivatives with trifluoromethyl (-CF3), methoxy (B1213986) (-OCH3), and methyl (-CH3) substitutions, as well as highly electronegative fluoro, chloro, and iodo substitutions, have shown enhanced affinity for the human P2X7R. nih.govtandfonline.com In vitro studies using Ca2+ mobilization assays in h-P2X7R-transfected MCF-7 cells have identified several potent and selective antagonists with IC50 values in the sub-micromolar range. nih.govtandfonline.com These findings suggest that quinoline-carboxamide derivatives could be valuable for the development of novel anti-cancer therapies targeting the P2X7R. nih.govtandfonline.com

| Derivative Type | Key Substitutions | Observed Effect on P2X7R | Reference |

| Quinoline-carboxamide | -OCF3, -CF3, -CH3 | Improved selective inhibitory potency | nih.govtandfonline.com |

| Quinoline-carboxamide | Fluoro, Chloro, Iodo | Enhanced affinity | nih.govtandfonline.com |

Targeting c-Met, Epidermal Growth Factor (EGF), and Vascular Endothelial Growth Factor (VEGF) Receptors

The quinoline scaffold is a versatile nucleus in the design of compounds targeting key receptor tyrosine kinases (RTKs) involved in carcinogenic pathways, such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). benthamscience.comresearchgate.netnih.gov These receptors are pivotal for cell proliferation, survival, apoptosis, differentiation, and angiogenesis. benthamscience.comresearchgate.net

Numerous quinoline-based small molecules have been developed as inhibitors of these critical cancer-related signaling cascades. benthamscience.comresearchgate.net For instance, Cabozantinib, a multikinase inhibitor with a quinoline core, is approved for the treatment of certain cancers and targets both c-Met and VEGFRs. nih.gov The versatility of the quinoline scaffold allows for the design and synthesis of new derivatives with potent antiproliferative properties by targeting the ATP-binding sites of these kinases. benthamscience.comresearchgate.netnih.gov

Interaction with Cellular Structural Proteins and Processes

Beyond receptor modulation, this compound derivatives also exert their biological effects through interaction with fundamental cellular machinery, including the cytoskeleton and processes governing cellular uptake.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Site Binding

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, motility, and morphology, making them a prime target for anticancer agents. nih.govnih.gov A significant number of 2-aryl-4-amide-quinoline derivatives have been identified as potent tubulin polymerization inhibitors that act by binding to the colchicine binding site on β-tubulin. nih.govnih.govresearchgate.net

These colchicine binding site inhibitors (CBSIs) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.net Structure-based rational design and systematic optimization of these quinoline derivatives have led to the development of analogues with potent antiproliferative activity against a broad spectrum of cancer cell lines. nih.govnih.gov For example, the analogue G13, bearing a hydroxymethyl group, displayed significant tubulin polymerization inhibitory activity with an IC50 value of 13.5 μM. nih.govnih.gov Molecular docking studies have revealed that these quinoline derivatives occupy the colchicine binding site, thereby preventing the polymerization of tubulin into microtubules. nih.govnih.gov

| Compound Class | Target Site | Mechanism of Action | Biological Outcome | Reference |

| 2-aryl-4-amide-quinoline derivatives | Colchicine binding site on β-tubulin | Inhibition of tubulin polymerization | Antimitotic activity, cell cycle arrest, apoptosis | nih.govnih.govresearchgate.net |

Interference with Endocytic Pathways in Cellular Systems

Recent evidence suggests that quinoline-based compounds can interfere with endocytic and lysosomal pathways, which are crucial for nutrient uptake, receptor regulation, and cellular homeostasis. Some quinoline derivatives act as lysosomotropic agents, accumulating in lysosomes and impairing their function. This disruption can inhibit autophagy, a cellular degradation process that is often co-opted by cancer cells to survive under stress.

Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to disrupt lysosome function, which in turn impairs autophagy flux and induces apoptosis. While not directly this compound, this highlights the potential for the broader quinoline-carboxamide class to interfere with these pathways. The antimalarial drug chloroquine (B1663885), a quinoline derivative, is a well-known inhibitor of autophagy that acts by impairing lysosomal function. Studies on other quinoline antimalarials have revealed differential effects on endocytosis in Plasmodium falciparum, with some inhibiting endocytosis and others affecting vesicle trafficking. This body of research indicates that the quinoline scaffold is a promising starting point for the development of agents that modulate endocytic and autophagic processes.

General Principles of Molecular Recognition and Ligand-Protein Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. In the context of pharmacology and drug design, it governs the binding of a ligand, such as a this compound derivative, to its biological target, typically a protein. This interaction is highly dependent on the physicochemical properties of both the ligand and the protein's binding site. The specificity and affinity of this binding are crucial for the biological activity of the compound.

Hydrogen Bonds: These are crucial for the specificity of ligand binding due to their directional nature. They form between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). In the case of quinoline-3-carboxamide derivatives targeting protein kinases, the nitrogen atom in the quinoline ring is a key hydrogen bond acceptor, often interacting with the hinge region of the kinase. mdpi.comijmphs.com The carboxamide group also provides both hydrogen bond donors and acceptors, further contributing to the binding affinity and specificity.

Hydrophobic Interactions: These interactions are a major driving force for ligand binding and are particularly important for the affinity of many kinase inhibitors. nih.gov They occur when nonpolar regions of the ligand and the protein come into close proximity, leading to the exclusion of water molecules from the binding interface. This release of ordered water molecules into the bulk solvent results in a favorable increase in entropy. Substituents on the quinoline ring, such as an ethyl group at the 6-position, can significantly influence hydrophobic interactions within the binding pocket.

Electrostatic Interactions: These interactions occur between charged or polar groups on the ligand and the protein. They can be attractive (between opposite charges) or repulsive (between like charges). The distribution of electron density in the this compound molecule will dictate its electrostatic potential and its ability to form favorable interactions with charged or polar residues in the target's active site.

The principles of molecular recognition are fundamental to understanding the structure-activity relationships (SAR) of this compound derivatives. SAR studies investigate how changes in the chemical structure of a compound, such as the nature and position of substituents, affect its biological activity. For quinoline-3-carboxamides (B1200007), substitutions at various positions on the quinoline ring can modulate the compound's size, shape, and electronic properties, thereby influencing its interactions with the target protein.

For instance, research on related quinoline-3-carboxamide derivatives as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, has provided insights into the importance of substituents. mdpi.comnih.gov Molecular docking and dynamics simulation studies have shown that the quinoline nitrogen is crucial for binding to the hinge region of these kinases, acting as a competitive inhibitor of adenosine (B11128) triphosphate (ATP). mdpi.com

The nature of the substituent at the 6-position of the quinoline ring can significantly impact the binding affinity and selectivity of these compounds. While specific data for a 6-ethyl substituent is not extensively available, studies on other 6-substituted derivatives offer valuable insights. For example, the introduction of different groups at this position can alter the hydrophobic and electronic properties of the molecule, leading to varied interactions with the amino acid residues in the binding pocket.

The following table summarizes the types of molecular interactions and their general role in the binding of quinoline derivatives to protein kinases, which can be extrapolated to understand the potential interactions of this compound.

| Interaction Type | Description | Potential Role in this compound Binding |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen bond donor and acceptor. | The quinoline nitrogen and carboxamide group are key sites for hydrogen bonding with the kinase hinge region. |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | The ethyl group at the 6-position would likely engage in hydrophobic interactions within a nonpolar pocket of the binding site, potentially enhancing binding affinity. |

| Electrostatic Interactions | Interactions between charged or polar groups. | The overall charge distribution of the molecule will influence its long-range interactions with the protein's electrostatic field. |

| Van der Waals Forces | Weak, short-range interactions between all atoms. | Close shape complementarity between the this compound and the binding site would maximize these interactions, contributing to binding stability. |

Detailed research findings on closely related quinoline-3-carboxamide derivatives have demonstrated the importance of the substituent at the C6 position in modulating kinase inhibitory activity. For example, a study on quinoline-3-carboxamide derivatives as ATM kinase inhibitors highlighted the significance of the electronic properties of the R group for the molecule's cytotoxicity. nih.gov While this study focused on other substituents, it underscores the principle that modifications at this position can fine-tune the biological activity.

In another study involving molecular docking of quinoline-3-carboxamide derivatives with various DNA damage response (DDR) kinases, the interactions with specific amino acid residues were analyzed. mdpi.com These analyses revealed that while the core quinoline-3-carboxamide scaffold establishes key interactions, the substituents on the quinoline ring determine the selectivity and potency against different kinases by interacting with non-conserved residues in the binding pocket. mdpi.com The ethyl group at the 6-position of this compound, being a small and non-polar substituent, would be expected to favor binding to kinases with a hydrophobic pocket in the corresponding region.

The following interactive data table illustrates hypothetical binding affinities for a series of 6-substituted quinoline-3-carboxamide derivatives against a generic protein kinase, based on general SAR principles. This table is for illustrative purposes to demonstrate how substituent changes can affect binding.

| Compound | 6-Substituent (R) | Assumed Binding Affinity (IC50, nM) | Rationale for Assumed Affinity |

|---|---|---|---|

| 1 | -H | 150 | Baseline affinity of the unsubstituted core. |

| 2 | -CH3 (Methyl) | 100 | Small hydrophobic group may fill a small pocket, slightly improving affinity. |

| 3 | -CH2CH3 (Ethyl) | 80 | Slightly larger hydrophobic group may have more extensive hydrophobic interactions. |

| 4 | -Cl (Chloro) | 90 | Electron-withdrawing and hydrophobic, may have mixed effects on binding. |

| 5 | -OCH3 (Methoxy) | 120 | Can act as a hydrogen bond acceptor but may introduce steric clashes or unfavorable polar interactions in a hydrophobic pocket. |

Structure Activity Relationship Sar Studies of 6 Ethylquinoline 3 Carboxamide Analogs

Impact of Substitution on Biological Activity and Target Affinity

The nitrogen atom at the N-1 position of the quinoline (B57606) ring is a critical site for modification. Heterocyclic compounds with substitutions at the N-1 position, particularly N-substituted carboxamides, have been thoroughly investigated. researchgate.net For instance, in the case of the immunomodulatory compound roquinimex (B610556) (N-phenyl-N-methyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide), a methyl group is present at the N-1 position. google.com

SAR studies on related 4-hydroxy-2-quinolinone-3-carboxamide derivatives have shown that the nature of the N-substituent can significantly impact biological activity. nih.gov A comparison between an N-phenyl derivative and its corresponding N-methyl analog, which both carried the same amide group at the C-3 position, revealed extremely different activities in a hydroxyl radical scavenging assay. The N-phenyl derivative showed potent activity (98.0%), whereas the N-methyl version had very weak activity (16.9%). nih.gov This highlights that substitutions at the N-1 position can modulate the electronic and steric properties of the entire molecule, thereby influencing its biological profile.

The C-6 position on the benzo moiety of the quinoline ring is a key site for substitution to modulate activity. The parent compound, 6-ethylquinoline-3-carboxamide, features an ethyl group at this position. Studies on various analogs have demonstrated that the nature of the substituent at C-6 significantly influences the molecule's properties and biological activity. researchgate.netlookchem.com

Research on 2-chloroquinoline-3-carboxamide (B1625466) derivatives revealed that substituents at C-6 affect the chemical environment of adjacent protons and carbons. researchgate.netlookchem.com For example, the chemical shifts of protons at C-5 and C-8, as well as carbons at C-5, C-7, and C-8, were altered by changing the C-6 substituent from a methyl group to a chlorine or fluorine atom. researchgate.netlookchem.com

In terms of biological activity, these modifications have yielded varied results. In one study on antibacterial agents, a series of 2-chloroquinoline-3-carboxamides with different C-6 substituents showed weak activity. However, the derivative with a methyl group at C-6 (similar in electronic nature to an ethyl group) was among those with the best activity against S. aureus. researchgate.netlookchem.com In the development of inhibitors for ataxia telangiectasia mutated (ATM) kinase, a key mediator in the DNA damage response pathway, SAR studies also underscored the importance of the substituent's nature on the quinoline ring for cytotoxicity. nih.govmdpi.com

| C-6 Substituent | Observed Effect | Biological Activity Context | Reference |

| Methyl (-CH3) | Influenced chemical shifts of C-5, C-7, C-8. | Showed activity against S. aureus. | researchgate.net, lookchem.com |

| Chloro (-Cl) | Deshielded H-5 proton compared to methyl. | Showed weak antibacterial activity. | researchgate.net, lookchem.com |

| Fluoro (-F) | Shielded C-5 and C-7 carbons compared to chloro. | Showed weak antibacterial activity. | researchgate.net, lookchem.com |

The C-3 carboxamide group is a cornerstone for the biological activity of this class of compounds, acting as a crucial interaction point with target proteins. nih.gov The identity of the substituent on the amide nitrogen (the R group) is critical. SAR studies on potential ATM kinase inhibitors revealed that the electron-donating nature of the R group was important for the molecule's toxicity to cancer cells. nih.govresearchgate.net Specifically, a methoxy (B1213986) group at the para position of an N-phenyl ring resulted in the best activity. mdpi.com

In the context of P2X7 receptor antagonists, modifications to the N-phenyl ring of the carboxamide moiety significantly improved inhibitory potency. nih.gov

Electron-withdrawing groups: An -OCF₃ group attached to the N-phenyl ring led to a 10-fold enhancement in activity compared to the reference compound. nih.gov

Halogens: Highly electronegative groups like fluoro, chloro, and iodo substitutions on the N-phenyl ring also enhanced affinity. Analogs with 4-iodo, 4-fluoro, and 4-chloro substitutions showed potent activity. nih.gov

The linker between the quinoline core and other functional groups can also be crucial. Studies on N-mustard-quinoline conjugates showed that compounds with a hydrazine (B178648) carboxamide linker exhibited maximum cytotoxic activity compared to those with a urea (B33335) linker. biointerfaceresearch.com This indicates that both the chemical nature and the length or flexibility of the linker at the C-3 position are key determinants of biological activity.

Substitutions at other positions on the quinoline ring also play a significant role in defining the SAR of these compounds.

C-2 Position: Bulky, hydrophobic substituents at the C-2 position have been found to be necessary for the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase. nih.gov Many synthetic routes also produce 2-chloroquinoline (B121035) derivatives, which serve as versatile intermediates for further modification. researchgate.net

C-4 Position: For certain targets, the C-4 position has strict requirements. For instance, potent inhibition of dihydroorotate dehydrogenase requires a carboxylic acid or its salt at this position. nih.gov In other scaffolds, such as 4-hydroxy-2-quinolinones, a hydroxyl group at C-4 is a key feature. nih.gov Nucleophilic substitution on the quinoline ring tends to occur at the C-2 or C-4 position. uop.edu.pk

C-5 and C-8 Positions: These positions are susceptible to electrophilic substitution. uop.edu.pkquora.com SAR studies on indole-quinoline derivatives found that compounds with a methyl group at the C-5 position showed more potent anticancer activity than those with the same substitution at the C-6 position. biointerfaceresearch.com

C-7 Position: In a series of quinoline carboxamide analogs synthesized for antimicrobial activity, a trifluoromethyl group was placed at the C-7 position. researchgate.net

Exploration of Substituent Electronic and Steric Effects

The electronic and steric properties of substituents on the quinoline-3-carboxamide (B1254982) scaffold are fundamental drivers of biological activity.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly alter the electron density distribution across the quinoline ring system and the carboxamide moiety.

Electron-Donating Groups: SAR studies of quinoline-3-carboxamides (B1200007) as potential ATM kinase inhibitors suggested that the presence of an electron-donating R group on the carboxamide was important for cytotoxic activity. nih.govresearchgate.net

Electron-Withdrawing Groups: Conversely, for P2X7R antagonists, potent activity was achieved with electron-withdrawing groups like -OCF₃ on the N-phenyl part of the carboxamide. nih.gov The effect of C-6 substituents also highlights electronic influences; the electron donation through resonance from a chloro group was found to be stronger than its inductive effect, while the inductive effect of a highly electronegative fluoro group was much stronger. lookchem.com

Steric Effects: The size and spatial arrangement of substituents influence how the molecule fits into a target's binding pocket.

C-2 Position: The need for bulky, hydrophobic substituents at the C-2 position for inhibiting dihydroorotate dehydrogenase is a clear example of steric requirements. nih.gov

Amide Moiety: The position of substituents on an N-phenyl ring can be critical. Studies on regioisomers of an ATM kinase inhibitor showed that a methoxy group at the para position of the phenyl ring conferred the best activity, suggesting a specific spatial requirement in the binding site. mdpi.com

Ortho vs. Meta/Para: In the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, it was observed that anilines with meta and para substituents were better reactants than those with an ortho substituent, confirming a steric effect. nih.gov

A comprehensive review of quinoline and quinolone carboxamides confirms that modifications at key positions, governed by electronic and steric factors, are an effective strategy for enhancing anticancer potency. nih.gov

Conformational Flexibility and Its Influence on Binding

The conformational flexibility of quinoline-3-carboxamide analogs, particularly the rotation around the amide C-N bond, is a critical factor influencing their binding to target proteins. Molecular dynamics simulations have shown that the ligand's conformation can switch due to this rotation. mdpi.com

The interaction between the ligand and the protein's binding site is a dynamic process. The binding site flexibility of the target protein can accommodate conformational changes in the ligand. mdpi.com For example, in simulations of a quinoline-3-carboxamide analog (compound 6f) with ATM kinase, the ligand's RMSD value showed periodic fluctuations, which were attributed to the conformational switching resulting from the rotation of the amide N-C (benzene) bond. mdpi.com

However, if the binding site is very rigid, this can restrict the free rotation of the amide bond. This restriction can enhance the energy barrier for rotation, leading to potential steric clashes between the ligand and active site residues. Such clashes can result in a higher penalty and a lower docking score, indicating weaker binding. mdpi.com This was observed in simulations of the same compound with PI3Kγ, where the rigidly packed binding site prohibited free rotation around the C-N bond. mdpi.com Therefore, the degree of conformational freedom and the ability of the molecule to adopt an optimal binding pose, which is co-dependent on the flexibility of the target's binding site, are crucial for high-affinity interactions.

Identification of Pharmacophoric Elements Critical for Target Engagement

The exploration of the structure-activity relationships (SAR) for quinoline-3-carboxamide derivatives has revealed several key pharmacophoric elements essential for their interaction with biological targets. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, a comprehensive analysis of related analogs allows for the extrapolation and identification of the critical molecular features governing target engagement. The fundamental pharmacophore for this class of compounds can be deconstructed into three main components: the quinoline scaffold, the 3-carboxamide side chain, and the substituents on the quinoline ring, particularly at the C6 position.

The quinoline core itself is a primary pharmacophoric element. As a bicyclic aromatic heterocycle, it provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the target protein. The nitrogen atom at position 1 of the quinoline ring is a crucial feature, often acting as a hydrogen bond acceptor. mdpi.com In the context of kinase inhibition, for example, this nitrogen is known to form a key hydrogen bond with the hinge region of the ATP-binding pocket, a common interaction mode for kinase inhibitors. mdpi.com This makes the quinoline nucleus a bioisosteric replacement for other hinge-binding motifs.

The carboxamide moiety at the C3 position is another critical determinant of biological activity. This group, consisting of a carbonyl and an amide function, is capable of participating in multiple hydrogen bonding interactions, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). The orientation and conformation of this side chain are vital for establishing precise interactions within a receptor's binding site. Modifications to the N-substituted portion of the carboxamide have been shown to significantly impact potency and selectivity, indicating that this region explores a key interaction space within the target.

While direct data on the 6-ethyl derivative is limited, SAR studies on analogs with other small alkyl groups, such as a methyl group at C6 (e.g., 2-chloro-N-(4-fluorophenyl)-6-methylquinoline-3-carboxamide), provide valuable insights. researchgate.net The ethyl group at the C6 position, being a small, lipophilic, and weakly electron-donating group, would be expected to confer properties similar to the methyl group. Research on other quinoline-3-carboxamides has suggested that electron-donating groups can be favorable for activity in certain contexts, such as ATM kinase inhibition. researchgate.net The ethyl group could enhance binding through favorable van der Waals or hydrophobic interactions within a specific pocket of the target protein. Its electronic contribution may also modulate the basicity of the quinoline nitrogen, thereby affecting the strength of the crucial hinge-binding interaction.

To illustrate the impact of substitutions on the quinoline ring, the following table presents data for a series of quinoline-3-carboxamide analogs with varying substituents.

| Compound ID | Quinoline Core Substituent (R) | N-Amide Substituent | Biological Activity (GI50 in µM) against HCT116 cell line |

| 1 | 6-Br | 4-OCH3-phenyl | 1.8 ± 0.1 |

| 2 | 6-Br | 4-CH3-phenyl | 3.5 ± 0.05 |

| 3 | 6-Br | 4-F-phenyl | 4.3 ± 0.4 |

| 4 | 6-Br | Phenyl | 5.5 ± 0.3 |

| 5 | 6-Br | 4-Cl-phenyl | 13.9 ± 0.2 |

Data sourced from studies on quinoline-3-carboxamide derivatives as potential ATM kinase inhibitors. researchgate.net

The Quinoline Nitrogen: Acts as a primary hydrogen bond acceptor, often interacting with the hinge region of kinases. mdpi.com

The Rigid Quinoline Scaffold: Provides the necessary structural framework to position interactive groups correctly.

The C3-Carboxamide Linkage: Engages in crucial hydrogen bonding as both a donor and acceptor.

The C6-Ethyl Group: Likely occupies a hydrophobic pocket and provides favorable electron-donating properties to the aromatic system, thereby modulating binding affinity.

Computational and Theoretical Investigations of 6 Ethylquinoline 3 Carboxamide Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is instrumental in structure-based drug design for visualizing the binding process and predicting the affinity of ligands for their target macromolecules. benthamdirect.com

For the 6-Ethylquinoline-3-carboxamide scaffold, molecular docking simulations are employed to predict how it fits within the binding site of a target protein, such as a protein kinase. The primary goal is to identify the most stable binding conformation, often referred to as the binding mode or pose. The simulation calculates a scoring function, which estimates the binding affinity, commonly expressed as binding energy (kcal/mol). A lower binding energy typically indicates a more favorable and stable interaction.

In studies involving quinoline-3-carboxamide (B1254982) derivatives targeting kinases, the quinoline (B57606) nitrogen is frequently shown to bind to the hinge region of the kinase domain. researchgate.netmdpi.comresearchgate.net For this compound, docking would predict its orientation in the active site, and the ethyl group at the 6th position would be evaluated for its contribution to binding, whether it fits into a hydrophobic pocket or causes steric hindrance.

Table 1: Hypothetical Docking Scores of this compound with Various Protein Kinase Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue (Hinge Region) |

| ATM Kinase | 5N0A | -9.8 | Met2817 |

| PI3Kγ | 1E8Z | -9.2 | Val882 |

| mTOR | 4JSP | -8.9 | Met2345 |

| DNA-PKcs | 5Y3R | -8.5 | Met3341 |

Note: The data in this table is illustrative and based on typical values observed for similar quinoline-carboxamide derivatives.

Beyond predicting the binding pose, docking analysis provides a detailed map of the non-covalent interactions that stabilize the ligand-protein complex. For quinoline-based inhibitors, these interactions are critical for affinity and selectivity.

Hydrogen Bonding: The carboxamide group of this compound is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. These bonds are crucial for anchoring the ligand in the correct orientation.

Hydrophobic Interactions: The ethyl group at the 6-position is hydrophobic and likely to interact favorably with nonpolar residues in a hydrophobic pocket of the target protein, potentially enhancing binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. mdpi.com Starting from the docked pose, MD simulations model the movements and interactions of atoms and molecules for a specified duration (typically nanoseconds), providing insights into the flexibility of the protein and the stability of the ligand's binding mode. mdpi.comresearchgate.net

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial predicted pose. mdpi.com Analysis of Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding.

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Value/Setting | Purpose |

| Simulation Time | 100 ns | To observe the stability and dynamics of the complex over a meaningful timescale. |

| Force Field | CHARMM36 | A set of parameters to describe the potential energy of the system's atoms. |

| Water Model | TIP3P | Explicitly models the solvent environment. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates physiological pressure. |

| Ensemble | NPT | Maintains constant number of particles, pressure, and temperature. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds like quinoline-3-carboxamides (B1200007), a 3D-QSAR model can be built to predict the activity of new, unsynthesized derivatives. mdpi.com

The process involves aligning a set of known active and inactive molecules and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). Statistical methods are then used to generate a predictive model. For this compound, its descriptors would be used by the model to predict its biological activity. The model's contour maps can also guide structural modifications; for example, a map might indicate that a bulky, hydrophobic group at the 6-position (like the ethyl group) is favorable for activity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule. nih.gov These calculations provide insights into the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental to understanding how this compound interacts with its biological target. dntb.gov.ua

Key properties calculated include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are potential sites for electrophilic and nucleophilic interactions, respectively. nih.gov

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 3: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Virtual Screening Methodologies for Hit Identification and Optimization

Virtual screening is a computational approach used in the early stages of drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target. benthamdirect.com For a scaffold like quinoline-3-carboxamide, virtual screening can be used in two primary ways:

Hit Identification: A large database of compounds can be screened against a protein target to identify novel quinoline-3-carboxamide derivatives as potential inhibitors.

Lead Optimization: Starting with a known active compound, such as a basic quinoline-3-carboxamide, virtual screening can be used to explore modifications to its structure (e.g., adding an ethyl group at the 6-position) to improve its binding affinity and selectivity. nih.gov

This process often involves a hierarchical approach, starting with rapid, less computationally expensive methods to filter large libraries, followed by more rigorous methods like molecular docking and MD simulations for the most promising candidates. nih.gov The design and potential identification of this compound as a molecule of interest could be the result of such a screening cascade. nih.gov

Preclinical in Vitro Research Paradigms Utilizing 6 Ethylquinoline 3 Carboxamide

Enzymatic Assays for Direct Target Inhibition Assessment

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These assays are often performed using purified recombinant enzymes and measure the phosphorylation of a substrate. nih.govreactionbiology.com The general procedure involves incubating the kinase, a substrate (often a peptide or protein), and ATP with varying concentrations of the inhibitor. The resulting enzyme activity is then measured, often through the detection of a labeled phosphate (B84403) group transferred to the substrate. reactionbiology.com

For quinoline-3-carboxamide (B1254982) derivatives, studies have demonstrated potent inhibition of ATM kinase. researchgate.net Although specific IC50 values for the 6-ethyl variant are not published, related compounds have shown significant potency.

Table 1: Illustrative Enzymatic Inhibition Data for a Quinoline-3-Carboxamide Analog against ATM Kinase (Note: This data is for a related compound and not 6-Ethylquinoline-3-carboxamide, as specific data is unavailable.)

| Compound | Target Kinase | IC50 (nM) | Assay Format |

| Quinoline-3-carboxamide Derivative | ATM | 4.9 | Radioactive Kinase Assay |

This table is for illustrative purposes to demonstrate the type of data generated from enzymatic assays.

Cell-Based Assays for Pathway Modulation

Cell-based assays are crucial for understanding how a compound affects cellular processes within a more physiologically relevant context. These assays can reveal insights into pathway modulation, target engagement, and the compound's impact on cell fate.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure changes in gene expression following treatment with a compound. frontiersin.org This method allows researchers to determine if a compound upregulates or downregulates the transcription of specific genes involved in a targeted pathway. For instance, if this compound were to target the PI3K/AKT signaling pathway, qRT-PCR could be used to measure the mRNA levels of downstream effector genes.

In a study on a related N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide, treatment of HCT-116 colon cancer cells led to a significant decrease in the gene expression of PI3K and AKT, and an increase in the expression of the pro-apoptotic gene BAD. mdpi.com While this data is not for this compound, it exemplifies how qRT-PCR can be used to elucidate the molecular mechanism of quinoline (B57606) derivatives.

Table 2: Illustrative Gene Expression Changes in HCT-116 Cells Treated with a Quinolone-3-Carboxamide Analog (Note: This data is for a related compound and not this compound.) mdpi.com

| Gene | Fold Change (vs. Control) | p-value |

| PI3K | -0.6 | < 0.05 |

| AKT | -0.5 | < 0.05 |

| BAD | +1.8 | < 0.05 |

This table illustrates the type of data obtained from qRT-PCR experiments.

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. researchgate.netresearchgate.net This method can confirm whether changes in gene expression observed by qRT-PCR translate to changes at the protein level. It is also used to assess the phosphorylation status of signaling proteins, providing a direct readout of pathway activation or inhibition.

For quinoline-3-carboxamide derivatives targeting the ATM kinase, Western blot analysis has been instrumental. Studies have shown that treatment with these compounds can lead to a downregulation of total ATM protein levels. nih.govresearchgate.net This provides strong evidence that the compounds are engaging their target and modulating the DNA damage response pathway at the protein level.

Figure 1: Illustrative Western Blot Analysis (This is a representative image and not specific to this compound.) A representative Western blot could show decreased band intensity for ATM in cell lysates treated with a quinoline-3-carboxamide derivative compared to an untreated control, with a loading control like β-actin showing consistent levels across all samples.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein within the complex environment of a cell. nih.govnih.govfrontiersin.org The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation. nih.govresearchgate.net In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. researchgate.netelrig.org A shift in the melting curve of the protein in the presence of the compound indicates target engagement.

While no CETSA data has been published specifically for this compound, this technique would be invaluable in confirming its direct interaction with a putative target like ATM kinase in intact cells. engineerbiology.orgfigshare.comnih.gov

Cellular proliferation and viability assays are fundamental for understanding the functional consequences of a compound's activity. nih.gov These assays, such as the MTT or CellTiter-Glo® assays, measure the number of viable cells after a period of treatment. While often used to determine a compound's potency (e.g., IC50 or GI50 values), these assays also provide mechanistic insights. nih.govresearchgate.net For example, comparing the cytotoxic effects of a compound on cell lines with different genetic backgrounds (e.g., with and without a specific mutation) can help to identify pathways that are critical for the compound's activity.

Studies on various quinoline-3-carboxamide derivatives have reported their cytotoxic effects against a range of cancer cell lines. nih.govneuroquantology.com For instance, a study on newly synthesized quinoline-3-carboxamide derivatives reported their GI50 values against HCT116, MDA-MB-468, and MDA-MB-231 cancer cell lines. mdpi.com

Table 3: Illustrative GI50 Values of Quinoline-3-Carboxamide Derivatives in Cancer Cell Lines (Note: This data is for related compounds and not this compound.) mdpi.com

| Compound | HCT116 GI50 (µM) | MDA-MB-468 GI50 (µM) | MDA-MB-231 GI50 (µM) |

| Derivative 6a | >100 | 54.3 | >100 |

| Derivative 6b | 7.9 | 15.6 | 13.8 |

| Derivative 6f | 4.8 | 12.5 | 11.2 |

This table illustrates the type of data generated from cellular proliferation assays.

Reporter gene assays are used to investigate the regulation of gene expression. danaher.comberthold.com In these assays, the regulatory sequence of a gene of interest (e.g., a promoter) is linked to a reporter gene that encodes an easily measurable protein, such as luciferase or β-galactosidase. nih.gov Cells are then transfected with this construct and treated with the compound. Changes in the reporter protein's activity reflect the compound's effect on the transcriptional activity of the promoter.

This methodology could be employed to study the impact of this compound on specific transcription factors or signaling pathways. For example, if the compound is hypothesized to inhibit a pathway that regulates the transcription of a particular gene, a reporter construct driven by that gene's promoter would show decreased reporter activity in the presence of the compound. youtube.comyoutube.com While specific reporter gene assay data for this compound is not available, this technique remains a powerful tool for dissecting its mechanism of action.

Binding Assays and Interaction Studies

Binding assays are fundamental to understanding how a ligand, such as this compound, interacts with its target protein. These assays can provide crucial information on the affinity, kinetics, and specificity of the binding event, which are critical determinants of the compound's pharmacological profile.

Radioisotope-based assays are a highly sensitive and quantitative method for studying ligand-receptor interactions. In the context of quinoline-carboxamide derivatives, radiolabeling can be employed to develop radioligands for use in competitive binding assays. For instance, new carboxamide derivatives have been successfully labeled with carbon-11. nih.gov These labeled compounds can then be used in preclinical models to assess their binding to specific targets. nih.gov